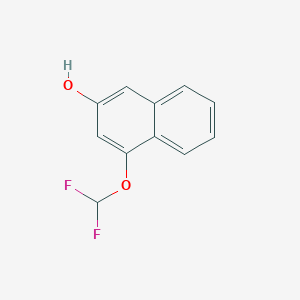

1-(Difluoromethoxy)-3-naphthol

Description

1-(Difluoromethoxy)-3-naphthol is a naphthol derivative characterized by a difluoromethoxy (-OCHF₂) substituent at the 1-position and a hydroxyl (-OH) group at the 3-position of the naphthalene ring. For instance, trifluoromethoxy (-OCF₃) and brominated naphthol derivatives (e.g., 1:6-dibromo-p-naphthol and 3:6-dibromo-p-naphthol) are well-documented, highlighting the influence of halogen and alkoxy substituents on reactivity and stability . The difluoromethoxy group likely imparts moderate electron-withdrawing effects compared to trifluoromethoxy, balancing lipophilicity and polarity—critical for pharmaceutical or agrochemical applications .

Properties

Molecular Formula |

C11H8F2O2 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

4-(difluoromethoxy)naphthalen-2-ol |

InChI |

InChI=1S/C11H8F2O2/c12-11(13)15-10-6-8(14)5-7-3-1-2-4-9(7)10/h1-6,11,14H |

InChI Key |

VDQQXDDNIFXCAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2OC(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-3-naphthol typically involves the introduction of the difluoromethoxy group onto the naphthol core. One common method is the reaction of naphthol with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve this transformation efficiently .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-3-naphthol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethoxy group can be replaced or modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthol derivatives .

Scientific Research Applications

1-(Difluoromethoxy)-3-naphthol has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-3-naphthol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethoxy group can enhance the compound’s binding affinity and stability, contributing to its overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key differences between 1-(Difluoromethoxy)-3-naphthol and structurally related compounds:

Biological Activity

1-(Difluoromethoxy)-3-naphthol is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthol structure. Its molecular formula is . The unique chemical properties of this compound are attributed to the difluoromethoxy substituent, which enhances its reactivity and stability. Preliminary studies indicate that this compound exhibits significant biological activity, making it a candidate for further research in drug development.

The synthesis of this compound typically involves the introduction of the difluoromethoxy group onto a naphthol framework through etherification processes. Common methods include:

- Refluxing naphthol with difluoromethyl ether : This method allows for the direct substitution of the hydroxyl group in naphthol.

- Use of fluorinated reagents : Such as difluoromethyl iodide in the presence of bases to facilitate nucleophilic substitution.

These synthesis methods are crucial for producing this compound in sufficient purity and yield for research and application purposes.

Biological Activity

Research indicates that this compound may interact with various biological targets, influencing metabolic pathways. Its mechanism of action likely involves binding to specific proteins or enzymes, affecting their activity and leading to desired biological outcomes. Notable findings include:

- Enzyme Inhibition : Compounds with similar structures have been studied for their effects on enzyme inhibition, suggesting that this compound might exhibit similar properties.

- Receptor Modulation : The compound's unique structure may enhance its binding affinity to various receptors, indicating potential therapeutic applications.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. Below is a comparative table highlighting structural similarities and unique properties:

| Compound Name | Structural Feature | Unique Property |

|---|---|---|

| 2-(Difluoromethoxy)-5-naphthol | Difluoromethoxy group | Enhanced stability and reactivity |

| 2-(Trifluoromethoxy)-5-naphthol | Trifluoromethoxy group | Different reactivity patterns due to trifluoro |

| 2-(Methoxy)-5-naphthol | Methoxy group | Less electronegative compared to difluoro |

| 2-(Difluoromethoxy)aniline | Difluoromethoxy attached | Potential for different biological interactions |

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

- Enzyme Interaction Studies : Research has shown that compounds with fluorinated substituents can exhibit enhanced enzyme inhibition due to increased binding affinity. For example, studies on related naphthols have demonstrated significant inhibitory effects on cytochrome P450 enzymes, which are crucial in drug metabolism .

- Therapeutic Applications : A study focusing on the receptor modulation capabilities of fluorinated naphthols indicated potential applications in treating metabolic disorders. The binding affinity of these compounds to specific receptors was significantly higher than their non-fluorinated counterparts .

- Comparative Pharmacokinetics : Research comparing the pharmacokinetic profiles of difluorinated versus trifluorinated compounds suggested that difluoro-substituted compounds often exhibit better absorption and distribution characteristics, making them more suitable candidates for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.